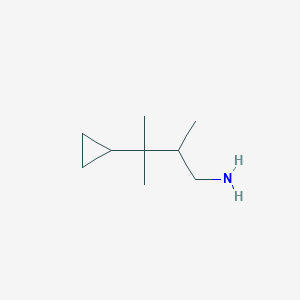

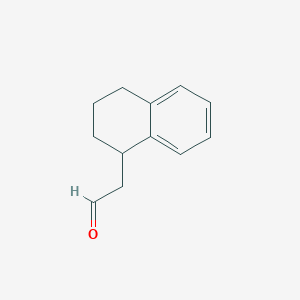

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde, also known as THN-ALD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. THN-ALD is a bicyclic aromatic compound that has been synthesized through various methods, including the use of Grignard reagents and reduction reactions. In

科学的研究の応用

Activation and Synthesis of Complex Molecules

Synthesis of Stereodefined Decalin Ring Systems : The activation of styrenes towards Diels−Alder cycloadditions by Osmium(II) enables the synthesis of stereodefined decalin ring systems. These reactions involve complexes that readily participate in Diels−Alder reactions with electron-deficient olefins to form tetrahydronaphthalene complexes, serving as valuable precursors to functionalized tetralins and decalins (Kolis et al., 1998).

Cascade Reactions for Aromatic Ring Construction : Aromatic aldehydes with terminal conjugated acetylenes can undergo triethylamine-catalyzed cascade reactions, forming diverse polycyclic aromatic hydrocarbons including naphthalenes and phenanthrenes. This process demonstrates high bond-forming efficiency and regioselectivity, crucial for synthesizing complex organic molecules (Cui et al., 2006).

Chemical Equilibria and Mechanistic Studies

- Study of Chemical Equilibria in Mixtures : Quantitative studies of chemical equilibria in mixtures of acetaldehyde and water have been carried out using NMR spectroscopy. These studies are essential for understanding the speciation and reactivity of compounds like 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde in reactive systems (Scheithauer et al., 2015).

Material and Pharmaceutical Synthesis

- Synthesis of Thiazolidinones and Benzothiazepinones : The compound 5,6,7,8-Tetrahydronaphthalen-1-amine, a related structure, has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones. These compounds exhibit atropisomerism, with potential applications in pharmaceuticals and material science (Drawanz et al., 2017).

作用機序

Target of Action

The primary targets of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde are currently unknown. This compound is structurally similar to 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid , which suggests it may have similar targets or mechanisms of action

Mode of Action

Given its structural similarity to other tetrahydronaphthalene derivatives , it may interact with its targets in a similar manner.

Biochemical Pathways

As with its mode of action, its structural similarity to other tetrahydronaphthalene derivatives suggests it may affect similar pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other tetrahydronaphthalene derivatives , it may have similar effects.

特性

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,9,11H,3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRXPYDLZMZJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

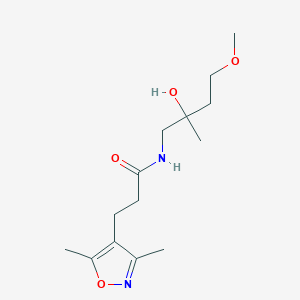

![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)

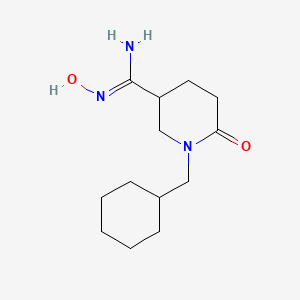

![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)

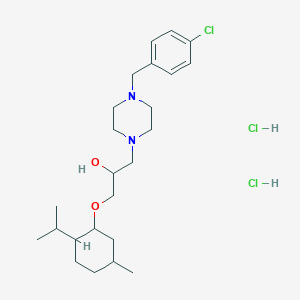

![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)